3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile is a potent, selective, brain-penetrant, and in vivo active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) enzyme. [, , , ] It is classified as a Type I kinase inhibitor, binding competitively to the ATP-binding site of LRRK2. [] This compound has emerged as a valuable tool in scientific research, particularly in the study of neurodegenerative diseases like Parkinson's disease (PD), where LRRK2 is heavily implicated. [, , ]
A detailed description of the synthesis of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile can be found in the publication by Henderson et al. [] The authors describe a multistep synthesis process, starting with commercially available materials, and detail the specific reaction conditions, reagents, and purification techniques used in each step.
While specific chemical reactions involving 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile are not extensively detailed within the provided abstracts, its primary interaction is with the kinase domain of LRRK2, competitively inhibiting ATP binding. [, ] This suggests that the molecule itself may not undergo significant chemical transformations within the cellular environment but rather exerts its biological effects through specific binding interactions.
3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile acts as a potent and selective inhibitor of LRRK2 kinase activity. [, ] It binds to the ATP-binding pocket of the kinase domain, preventing ATP from binding and thus inhibiting the phosphorylation activity of LRRK2. [, ] This inhibition of LRRK2 kinase activity has been linked to various downstream effects, including the attenuation of neuroinflammation, reduction in neuronal damage, and modulation of autophagy and lysosomal function. [, , , , , , ]
The provided abstracts highlight key physical and chemical properties of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile relevant to its research applications. It exhibits high potency for LRRK2 inhibition, demonstrating low-nanomolar binding affinity. [] Furthermore, it displays excellent brain penetrance, a crucial characteristic for studying its effects on the central nervous system. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6